molecular formula C26H20N2 B3253357 9-N,10-N-diphenylanthracene-9,10-diamine CAS No. 2233-88-7

9-N,10-N-diphenylanthracene-9,10-diamine

Cat. No. B3253357
CAS RN: 2233-88-7
M. Wt: 360.4 g/mol
InChI Key: VIFUTGPSFHEVLJ-UHFFFAOYSA-N
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Description

9,10-Diphenylanthracene is a polycyclic aromatic hydrocarbon . It appears as a slightly yellow powder . It is used as a sensitizer in chemiluminescence . In lightsticks, it is used to produce blue light . It is also a molecular organic semiconductor, used in blue organic light-emitting diodes (OLEDs) and OLED-based displays .


Molecular Structure Analysis

The molecular formula of 9,10-Diphenylanthracene is C26H18 . It has a molecular weight of 330.42 . The structure of 9,10-Diphenylanthracene was characterized by single-crystal X-ray diffraction .


Chemical Reactions Analysis

9,10-Diphenylanthracene is used as a sensitizer in chemiluminescence . It is involved in reactions with bis-(pentachlorophenyl) oxalate (PCPO) and hydrogen peroxide (H2O2) .


Physical And Chemical Properties Analysis

9,10-Diphenylanthracene is a slightly yellow powder . It has a density of 1.22 g/cm^3 and a melting point of 248 to 250 °C . It has excitation bands at approximately 331, 348, 367, and 387 nm, and the strongest emission wavelength at approximately 454 nm .

Safety and Hazards

9,10-Diphenylanthracene is classified as a combustible solid . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is advised .

properties

IUPAC Name

9-N,10-N-diphenylanthracene-9,10-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFUTGPSFHEVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296625
Record name N9,N10-Diphenyl-9,10-anthracenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2233-88-7
Record name N9,N10-Diphenyl-9,10-anthracenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2233-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N9,N10-Diphenyl-9,10-anthracenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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